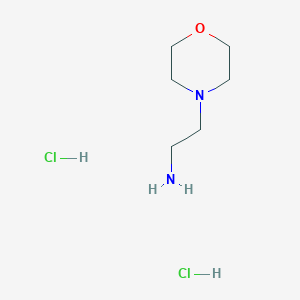

2-Morpholinoethanamine dihydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-morpholin-4-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c7-1-2-8-3-5-9-6-4-8;;/h1-7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXVFVSCNBYRQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5409-41-6 | |

| Record name | NSC 12461 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Guide: 4-(2-Aminoethyl)morpholine – Dihydrochloride vs. Free Base

Executive Summary

In drug development and organic synthesis, 4-(2-Aminoethyl)morpholine (AEM) serves as a critical structural motif, particularly for introducing solubility-enhancing morpholine rings or lysosome-targeting moieties into small molecules.[1][2][3]

Researchers must choose between two distinct forms:

-

The Free Base: A reactive, volatile, and air-sensitive liquid used directly in nucleophilic substitutions and amidation reactions.

-

The Dihydrochloride Salt (2HCl): A stable, crystalline solid used for long-term storage and precise stoichiometric weighing, which must be neutralized (desalted) prior to use as a nucleophile.

This guide analyzes the physicochemical trade-offs, reactivity profiles, and conversion protocols required to manipulate these forms effectively.

Part 1: Structural & Physicochemical Characterization

The fundamental difference lies in the protonation state of the two nitrogen atoms: the morpholine ring nitrogen (tertiary) and the ethylamine nitrogen (primary).

Comparative Properties Table

| Feature | Free Base (AEM) | Dihydrochloride Salt (AEM·2HCl) |

| CAS Number | 2038-03-1 | 3647-69-6 |

| Formula | ||

| MW | 130.19 g/mol | 203.11 g/mol |

| Physical State (25°C) | Viscous, colorless to pale yellow liquid | White crystalline solid |

| Melting Point | ~24°C (often supercooled liquid) | >200°C (Decomposes) |

| Boiling Point | 205°C (at 760 mmHg) | N/A (Ionic solid) |

| Solubility | Miscible in water, DCM, MeOH, THF | Highly soluble in water, MeOH; Insoluble in Et₂O, Hexanes |

| pKa (approx) | N(primary) ≈ 9.4; N(morpholine) ≈ 4.8 | Both nitrogens protonated (Acidic pH in solution) |

| Stability Hazards | Air Sensitive: Absorbs CO₂ to form carbamates.[1][4][5][6][7] Oxidation: Turns yellow/brown over time. | Hygroscopic: Absorbs atmospheric moisture. Stable to oxidation. |

Part 2: Reactivity & Mechanistic Implications

Protonation and Nucleophilicity

The reactivity of AEM is dictated by its pKa values.

-

Primary Amine (

): Highly nucleophilic. This is the reactive site for amide coupling, reductive amination, or -

Morpholine Nitrogen (

): Significantly less basic due to the inductive effect of the oxygen atom in the ring.

Critical Insight: In the dihydrochloride salt, both nitrogens are protonated (

The "Carbamate Trap" (Air Sensitivity)

The free base is a primary amine. Upon exposure to atmospheric

-

Consequence: If you leave the free base bottle open, the liquid will become cloudy or viscous, and the effective molarity will drop, leading to stoichiometric errors in sensitive reactions.

Visualization of Equilibrium States

Figure 1: Protonation states of 4-(2-Aminoethyl)morpholine.[6] The primary amine (pKa ~9.4) requires basic conditions (pH > 10) to be fully available for reaction.

Part 3: Practical Handling & Storage

Storage Protocols

-

Free Base: Must be stored under an inert atmosphere (Argon/Nitrogen). Refrigeration (2-8°C) is recommended to slow oxidation. If the liquid turns dark yellow/brown, distill before use in sensitive catalysis.

-

Dihydrochloride: Store in a desiccator at room temperature. The salt is hygroscopic; if it clumps, dry under vacuum over

before weighing.

Safety Considerations

-

Free Base: Corrosive.[8] Causes severe skin burns and eye damage.[8][9] High vapor pressure at elevated temperatures—use in a fume hood.

-

Dihydrochloride: Irritant. Avoid dust inhalation.[9][10][11]

Part 4: Experimental Protocols

Protocol A: Desalting (Synthesis of Free Base from 2HCl)

Use this when the reaction cannot tolerate external bases (e.g., DIPEA) or when a pure liquid reagent is required.

-

Dissolution: Dissolve 10.0 g of AEM·2HCl in minimal distilled water (approx. 15–20 mL).

-

Basification: Cool the solution to 0°C. Slowly add 50% w/v NaOH solution (or solid KOH pellets) until pH > 12. The solution will become oily/cloudy as the free base separates.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

mL).-

Note: AEM is water-soluble.[5] Multiple extractions are necessary. Salting out the aqueous layer with NaCl can improve yield.

-

-

Drying: Dry the combined organic layers over anhydrous

or -

Concentration (CRITICAL STEP):

-

The free base is somewhat volatile. Do not use high vacuum (< 10 mbar) for prolonged periods at room temperature.

-

Rotary evaporate at 40°C/200 mbar to remove DCM.

-

Yield Check: You should obtain a clear, colorless oil.[5]

-

Protocol B: Salt Formation (Free Base 2HCl)

Use this to convert the unstable liquid into a stable solid for storage.

-

Dilution: Dissolve the AEM free base (liquid) in diethyl ether or 1,4-dioxane (anhydrous).

-

Acidification: Cool to 0°C. Add 4M HCl in Dioxane dropwise with vigorous stirring.

-

Precipitation: A white solid will precipitate immediately.

-

Isolation: Filter the solid under Argon (to prevent moisture absorption). Wash with cold ether.

-

Drying: Dry in a vacuum desiccator to remove trace solvent and HCl.

Workflow Diagram: Desalting Process

Figure 2: Step-by-step workflow for converting the dihydrochloride salt to the reactive free base.

Part 5: Applications in Drug Development[3]

Solubility Enhancement (The "Morpholine Effect")

The morpholine ring is a standard pharmacophore used to lower

Linker Chemistry (PROTACs & Conjugates)

AEM is widely used as a spacer/linker.

-

Reaction: The primary amine reacts with activated esters (NHS-esters) or acid chlorides to form stable amide bonds.

-

Example: Synthesis of lysosome-targetable fluorescent probes where the morpholine moiety aids in organelle accumulation due to pH gradients.

Corrosion Inhibition

In industrial applications, the free base is used in boiler water treatment. It neutralizes carbonic acid (formed from dissolved

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 408285, 2-Morpholinoethylamine. Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams.[12] Organic Chemistry Data. Retrieved from [Link]

Sources

- 1. 4-(2-Aminoethyl)morpholine | 2038-03-1 [chemicalbook.com]

- 2. 4-(2-Aminoethyl)morpholine 99 2038-03-1 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(2-Aminoethyl)morpholine CAS#: 2038-03-1 [m.chemicalbook.com]

- 6. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Morpholine synthesis [organic-chemistry.org]

- 8. fishersci.com [fishersci.com]

- 9. file1.lookchem.com [file1.lookchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. organicchemistrydata.org [organicchemistrydata.org]

Solubility Profiling of 2-Morpholinoethanamine Dihydrochloride: A Predictive and Experimental Guide for Aqueous and Organic Systems

Executive Summary

In modern pharmaceutical synthesis and formulation, the morpholine moiety is a privileged pharmacophore widely utilized for its lysosome-targeting capabilities and favorable pharmacokinetic properties [1]. 2-Morpholinoethanamine (Free base CAS: 2038-03-1) is frequently employed as a building block in these applications. However, to enhance chemical stability, mitigate amine oxidation, and improve handling, the compound is predominantly isolated and utilized as 2-Morpholinoethanamine dihydrochloride (CAS: 1341036-14-3) [2].

The transition from a liquid free base to a crystalline dihydrochloride salt fundamentally alters the thermodynamic landscape of the molecule. This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 2-Morpholinoethanamine dihydrochloride, contrasting its behavior in aqueous versus organic solvent systems. Furthermore, it details a self-validating, field-proven experimental protocol for empirical solubility determination.

Physicochemical Profiling & Structural Thermodynamics

To understand the solubility of 2-Morpholinoethanamine dihydrochloride, one must first analyze the causality behind its solvation thermodynamics. The molecule consists of a primary amine and a tertiary amine (embedded within the morpholine ring), both of which are protonated in the dihydrochloride form.

The Solvation Mechanism

Solubility is governed by the Gibbs free energy of solvation (

Because 2-Morpholinoethanamine dihydrochloride is a bis-protonated salt, its crystal lattice is held together by intense electrostatic forces (ionic bonds) between the positively charged nitrogen centers and the chloride counterions.

-

In Aqueous Systems: Water possesses a high dielectric constant (

) and strong hydrogen-bond donating/accepting capabilities. It effectively shields the ionic charges, overcoming the high -

In Organic Systems: Non-polar organic solvents (e.g., hexane, dichloromethane) lack the dielectric capacity to stabilize the dissociated ions. The weak London dispersion forces cannot compensate for the massive energy required to break the ionic lattice, rendering the salt practically insoluble.

Thermodynamic pathways of 2-Morpholinoethanamine 2HCl solvation.

Comparative Solubility Profiling

Based on the dielectric constants and Hansen Solubility Parameters (HSP) of various solvents, the solubility of 2-Morpholinoethanamine dihydrochloride exhibits a sharp polarity-dependent gradient. The table below summarizes the predictive quantitative data across standard laboratory solvents.

| Solvent | Dielectric Constant ( | Solvation Mechanism | Estimated Solubility (mg/mL at 25°C) |

| Water | 80.1 | Strong Ion-Dipole, H-Bonding | > 500 (Freely Soluble) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic, Cation Solvation | 30 - 50 (Soluble) |

| Methanol | 32.7 | Polar Protic, Moderate H-Bonding | 10 - 25 (Sparingly Soluble) |

| Ethanol | 24.3 | Polar Protic, Weak H-Bonding | 1 - 5 (Slightly Soluble) |

| Dichloromethane (DCM) | 9.1 | Weak Dipole, No H-Bonding | < 0.1 (Practically Insoluble) |

| Hexane | 1.9 | Non-polar, Dispersion Forces Only | < 0.01 (Insoluble) |

Note: While the free base is miscible in DCM and ethanol, the dihydrochloride salt requires highly polar media for dissolution.

Experimental Methodology: The Isothermal Shake-Flask Protocol

To transition from predictive thermodynamics to empirical data, the Isothermal Shake-Flask Method is the regulatory "gold standard" recognized by the WHO and USP for determining equilibrium thermodynamic solubility [3][4].

As a Senior Application Scientist, I mandate that solubility protocols must be self-validating . This means the system must inherently prove that equilibrium was reached and that the compound did not degrade during the assay.

Step-by-Step Methodology

-

Preparation of Solid Excess: Weigh an amount of 2-Morpholinoethanamine dihydrochloride that exceeds the estimated solubility limit (e.g., 600 mg for 1 mL of water) into a 5 mL glass vial. Causality: An excess of solid must remain at the end of the experiment to definitively prove that the solution has reached total saturation [5].

-

Solvent Addition & pH Verification: Add 1.0 mL of the target solvent (e.g., USP Purified Water or HPLC-grade organic solvent). For aqueous buffers, measure the initial pH. Causality: The dissolution of a dihydrochloride salt will drastically lower the pH of unbuffered water, which can shift the solubility profile.

-

Isothermal Incubation: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1°C (or 37.0°C for physiological relevance) at 150 rpm for 24 to 48 hours.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at the exact incubation temperature. Causality: Centrifugation is preferred over syringe filtration for highly soluble salts to prevent the adsorption of the solute onto the filter membrane, which skews quantitative results.

-

Aliquot Dilution: Carefully extract the supernatant without disturbing the pellet. Dilute the aliquot immediately in the mobile phase to prevent precipitation upon temperature changes and to bring the concentration within the linear dynamic range of the detector.

-

Analytical Quantification (HPLC-CAD): Because 2-Morpholinoethanamine lacks a strong UV chromophore (no conjugated pi-systems), standard UV detection is inadequate. Analyze the diluted samples using High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) against a validated calibration curve.

Standardized shake-flask protocol for equilibrium solubility determination.

Applications in Drug Development & Formulation

The stark contrast in solubility between water and organic solvents dictates how 2-Morpholinoethanamine dihydrochloride is handled in the laboratory.

-

Synthetic Chemistry: When coupling this amine to a molecular scaffold (e.g., via amide bond formation), the dihydrochloride salt must first be neutralized in situ using a non-nucleophilic organic base (like DIPEA or Triethylamine). This converts it back to the free base, allowing it to dissolve in standard organic reaction solvents like DMF or DCM.

-

Formulation: The extreme aqueous solubility of the dihydrochloride salt makes it an ideal candidate for intravenous (IV) formulations or immediate-release oral solid dosage forms, ensuring rapid dissolution in the gastric fluid and high bioavailability according to Biopharmaceutics Classification System (BCS) guidelines.

References

-

World Health Organization (WHO). "Annex 4 - Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification". WHO Technical Report Series. URL: [Link]

-

Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". Dissolution Technologies Journal. URL: [Link]

-

SciELO. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines". Brazilian Journal of Pharmaceutical Sciences. URL:[Link]

Operationalizing 2-Morpholinoethylamine Dihydrochloride: A Safety and Application Protocol

Document Control: Technical Guide / Whitepaper Target Compound: 2-Morpholinoethylamine Dihydrochloride (Salt Form) Primary Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Leads.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

The Critical Distinction

In the context of drug development, precision in nomenclature is a safety-critical requirement. 2-Morpholinoethylamine (the subject of this guide) is frequently confused with 4-(2-Chloroethyl)morpholine , a nitrogen mustard precursor with a drastically different toxicity profile.

-

Target Compound: 2-Morpholinoethylamine Dihydrochloride (Linker/Solubilizer).

-

High-Risk Analog: 4-(2-Chloroethyl)morpholine (Alkylating Agent/Blister Agent).

Immediate Action: Verify the CAS number on your container immediately against the table below.

Physicochemical Data Table

| Property | 2-Morpholinoethylamine (Free Base) | 2-Morpholinoethylamine Dihydrochloride (Target) |

| CAS Number | 2038-03-1 | 56622-54-9 (Typical for 2HCl) |

| Molecular Formula | ||

| Molecular Weight | 130.19 g/mol | 203.11 g/mol |

| Physical State | Colorless Liquid | White to Off-White Crystalline Solid |

| pH (10% aq.) | > 11 (Strong Base) | ~1-3 (Acidic) |

| Hygroscopicity | Moderate | High (Deliquescent) |

| Solubility | Miscible in water, organic solvents | Highly soluble in water; Poor in non-polar organics |

Part 2: Hazard Assessment & Toxicology (E-E-A-T)

The Mechanism of Toxicity

While the free base is a corrosive amine capable of causing chemical burns (Skin Corr. 1B), the dihydrochloride salt presents a different hazard profile driven by hydrolysis.

-

Hydrolysis & Acidity: Upon contact with moisture (mucous membranes, ocular tissue), the dihydrochloride salt dissociates, releasing hydrochloric acid. This results in a local pH drop, causing irritation or acid burns depending on concentration.

-

Amine Sensitization: Morpholine derivatives have a structural alert for skin sensitization. Repeated exposure may induce allergic contact dermatitis.

GHS Classification (Derived)

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation (Specific target organ toxicity - single exposure).

Operational Safety Logic

The following decision tree illustrates the safety logic for handling this compound versus its free base or chloro-analogs.

Figure 1: Safety Decision Matrix. Note the critical divergence for the Chloro-derivative (Red).

Part 3: Handling, Storage, & Stability Protocols

Storage Methodology

Causality: The dihydrochloride salt is highly hygroscopic. Absorption of atmospheric water leads to "caking," which complicates accurate weighing and accelerates hydrolytic degradation.

-

Primary Storage: Desiccator cabinet or under inert atmosphere (

or Ar). -

Temperature: Ambient (

) is generally acceptable, provided humidity is controlled. -

Container: Tightly sealed glass or HDPE. Avoid metal spatulas if the solid has become wet (corrosion risk).

Handling Protocol (Solid State)

-

PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles (not just glasses), and a lab coat.

-

Engineering Controls: Weighing must be performed in a chemical fume hood or a powder containment balance enclosure to prevent inhalation of acidic dust.

-

Spill Management:

-

Solid: Sweep up carefully to avoid dust generation.[1] Neutralize residue with weak base (Sodium Bicarbonate solution) before wiping.

-

Solution: Absorb with inert material (vermiculite).

-

Part 4: Synthetic Utility & Applications[2][5][8][9]

Drug Development Context

2-Morpholinoethylamine is a "privileged structure" in medicinal chemistry. It is primarily used to introduce the morpholine moiety onto a scaffold.

-

Solubility Enhancement: The morpholine oxygen acts as a hydrogen bond acceptor, while the nitrogen (at physiological pH) can be protonated, significantly improving the aqueous solubility of lipophilic drug candidates.

-

Lysosomal Targeting: The basic amine tail can facilitate accumulation in acidic organelles (lysosomes) via ion trapping, a strategy used in designing certain anticancer agents and fluorescent probes.

Protocol: Free-Basing for Nucleophilic Substitution

The dihydrochloride salt is stable for storage but non-reactive in nucleophilic substitutions (e.g., amide coupling or

Objective: Couple 2-Morpholinoethylamine to a carboxylic acid (R-COOH).

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 equiv of 2-Morpholinoethylamine 2HCl in the reaction solvent (DCM, DMF, or THF). Note: The salt may not dissolve fully until base is added.

-

Activation: Add 2.2 to 2.5 equiv of a tertiary amine base (DIPEA or TEA).

-

Why 2.2 equiv? You need 2 equivalents to neutralize the 2 HCl molecules, plus a slight excess to ensure the primary amine is free for reaction.

-

Observation: The solution may become cloudy as Triethylamine Hydrochloride precipitates (in DCM).

-

-

Coupling: Add the carboxylic acid (1.0 equiv) and coupling reagent (e.g., HATU or EDC) after the neutralization step to prevent side reactions with the coupling agent.

-

Reaction Monitoring: Monitor by LC-MS.

-

Self-Validation: Check the pH of the reaction mixture on wet pH paper. It must be basic (pH > 8). If acidic, the coupling will stall.

-

Synthetic Pathway Visualization

Figure 2: In-situ neutralization and coupling workflow. The pH validation step is critical for reaction success.

Part 5: Emergency Protocols

| Scenario | Immediate Action | Medical Follow-up |

| Eye Contact | Rinse cautiously with water for >15 mins. Remove contact lenses.[1][2][3][4] | Urgent: Acidic salts can cause corneal opacity. Consult ophthalmologist. |

| Skin Contact | Brush off dry particles. Wash with soap/water. | Monitor for dermatitis or delayed chemical burns. |

| Inhalation | Move to fresh air.[2][3][4] | If wheezing occurs (asthma-like symptoms), seek medical attention. |

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 408285, 2-Morpholinoethylamine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024).[5] Registration Dossier: 4-(2-Aminoethyl)morpholine. Retrieved from [Link](Note: General ECHA search landing used for verification of REACH status).

Sources

- 1. file1.lookchem.com [file1.lookchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-(2-Aminoethyl)morpholine | 2038-03-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hygroscopicity and Storage Stability of 2-Morpholinoethanamine Salts

A Strategic Technical Guide for Pharmaceutical Development

Executive Summary

2-Morpholinoethanamine (4-(2-Aminoethyl)morpholine) presents a distinct challenge in pharmaceutical development: it is a hygroscopic liquid at room temperature with a dual-amine functionality. Transforming this intermediate into a stable, handleable solid requires a rigorous salt selection strategy that balances lattice energy against hygroscopic potential. This guide provides a technical roadmap for researchers to optimize the solid-state properties of 2-Morpholinoethanamine salts, focusing on mitigating deliquescence and preventing oxidative degradation.

Chemical Profile & The Solid-State Challenge

The fundamental difficulty in handling 2-Morpholinoethanamine lies in its physical state and basicity profile. As a free base, it is a liquid (MP ~24°C) that readily absorbs atmospheric CO₂ and moisture.

pKa Analysis and Protonation Sites

Understanding the ionization hierarchy is critical for salt stoichiometry.

-

Primary Amine (Tail): pKa ≈ 9.15. This is the most basic site and the first to protonate.

-

Secondary Amine (Morpholine Ring): pKa ≈ 4.06. This nitrogen is significantly less basic due to the electron-withdrawing inductive effect of the ether oxygen.[1]

Implication:

-

Mono-salts (1:1): Protonation occurs exclusively at the primary amine. These are generally more stable and less acidic in solution.

-

Di-salts (1:2): Protonation of the morpholine nitrogen requires strong acids and low pH. The resulting high charge density often leads to extreme hygroscopicity (deliquescence).

The "Air Sensitivity" Trap

While often labeled "air sensitive," the primary instability of the free base is carbamate formation .

Thermodynamics of Hygroscopicity

Hygroscopicity in 2-Morpholinoethanamine salts is not random; it is a function of the crystal lattice's ability to accommodate water molecules via hydrogen bonding.

The Morpholine Ether Oxygen Factor

Unlike simple aliphatic amines, the morpholine ring contains an ether oxygen. This atom acts as a hydrogen bond acceptor. In a crystal lattice, if the counter-ion (anion) does not fully satisfy the hydrogen bond donors of the protonated amine, the ether oxygen will actively recruit atmospheric water to fill the void.

Critical Relative Humidity (CRH)

The CRH is the point where the salt dissolves in its own adsorbed water (deliquescence).

-

HCl Salts: typically exhibit a low CRH (<40% RH) due to the high solubility of chloride salts and the flexibility of the ethyl linker.

-

Sulfate/Phosphate Salts: Often form hydrates. While they absorb water, they may form a stable stoichiometric hydrate (e.g., monohydrate) rather than deliquescing.

Comparative Salt Profiling

The following table summarizes the predicted solid-state behaviors of common counter-ions for 2-Morpholinoethanamine.

| Counter-Ion | Stoichiometry | Predicted Hygroscopicity | Stability Risk | Recommendation |

| Hydrochloride | 1:1 (Mono) | High | Caking; Cl- induced corrosion | Standard. Good for solubility, poor for humidity. |

| Dihydrochloride | 1:2 (Di) | Extreme (Deliquescent) | Acidic hydrolysis of impurities | Avoid. Excess acidity promotes degradation. |

| Sulfate | 1:1 (Hemi/Mono) | Moderate | Hydrate formation likely | Preferred. Often forms stable hydrates. |

| Fumarate | 1:1 or 2:1 | Low | Low solubility | Top Choice for non-hygroscopic solid forms. |

| Succinate | 1:1 | Low to Moderate | Good balance | Alternative if fumarate is too insoluble. |

Salt Selection Decision Tree

The following diagram outlines the logical flow for selecting the optimal salt form based on the pKa profile and intended use.

Figure 1: Strategic decision tree for salt selection of 2-Morpholinoethanamine.

Storage Stability Mechanisms

Beyond moisture uptake, 2-Morpholinoethanamine salts face specific chemical degradation pathways.

Morpholine Ring Oxidation

The morpholine ring is generally stable, but under oxidative stress (heat + oxygen + metal impurities), the carbon adjacent to the ether oxygen can oxidize.

-

Mechanism: Radical abstraction of the

-proton followed by reaction with -

Product: N-oxide species or ring-opened lactams.

-

Prevention: Salt formation protonates the nitrogen, reducing the electron density of the ring and significantly inhibiting this oxidation pathway.

N-Oxide Formation

The tertiary amine within the morpholine ring can form an N-oxide.

-

Risk Factor: High in free base; lower in mono-salts; lowest in di-salts.

-

Detection: N-oxides are polar and thermally unstable; they can be detected via LC-MS (M+16 peak).

Experimental Protocols

To validate the hygroscopicity and stability of your selected salt, follow these standardized protocols.

Dynamic Vapor Sorption (DVS) Protocol

This is the gold standard for quantifying hygroscopicity.

-

Sample Prep: Dry 10–20 mg of salt at 40°C under vacuum for 4 hours to remove surface moisture.

-

Cycle:

-

Equilibrate at 0% RH.

-

Step up to 90% RH in 10% increments ( dm/dt < 0.002% per min).

-

Step down to 0% RH.

-

-

Analysis:

-

Non-Hygroscopic: < 0.2% weight gain at 80% RH.

-

Hygroscopic: > 2% weight gain.

-

Deliquescent: Infinite weight gain (liquefaction).

-

Hysteresis: If the desorption curve does not match adsorption, a hydrate has likely formed.

-

Accelerated Stability Testing Workflow

The following workflow ensures rigorous validation of the salt form.

Figure 2: Accelerated stability testing workflow for amine salts.

Conclusion & Recommendations

For 2-Morpholinoethanamine, the transition from a liquid free base to a solid salt is essential for drug development.

-

Avoid the Dihydrochloride: It is prone to extreme hygroscopicity and acidity-induced degradation.

-

Target Organic Mono-Salts: Fumarate or succinate salts (1:1 stoichiometry) offer the best probability of a non-hygroscopic, crystalline solid due to favorable lattice packing energies.

-

Control the Atmosphere: Even as a salt, store under desiccant or nitrogen to prevent surface adsorption of water, which can catalyze surface oxidation of the morpholine ring.

References

-

Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. Link

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

-

PubChem. (2025).[2] "2-Morpholinoethanamine Compound Summary." National Library of Medicine. Link

-

Newman, A. (2013). "Salt Selection Strategy." Pharmaceutical Technology. Link

-

LookChem. (2025). "4-(2-Aminoethyl)morpholine Properties and pKa." Link

Sources

Comprehensive Guide to the pKa Values of 2-Morpholinoethanamine Dihydrochloride

The following technical guide details the pKa values, structural properties, and aqueous behavior of 2-Morpholinoethanamine dihydrochloride.

Executive Summary

2-Morpholinoethanamine dihydrochloride (CAS: 3595-11-7 for the salt; 2038-03-1 for the base) is a diamine building block widely used in drug synthesis, chelation chemistry, and as a lysosome-targeting moiety.[1] Its behavior in aqueous solution is governed by two distinct acid dissociation constants (

At physiological pH (7.4), the molecule exists predominantly as a monocation , with the primary amine protonated and the morpholine nitrogen uncharged. This specific ionization state is critical for its function as a linker in antibody-drug conjugates (ADCs) and lysosomal probes.[1]

Structural Identity & Protonation Sites

To understand the pKa values, one must analyze the structural competition between the two nitrogen centers.

Chemical Structure

The molecule consists of a morpholine ring (containing a tertiary amine and an ether oxygen) connected via an ethyl linker to a primary amine.

-

Site A (Morpholine Nitrogen): A tertiary amine embedded in a heterocyclic ring.[1] The adjacent oxygen atom exerts an electron-withdrawing inductive effect (-I), lowering the basicity of this nitrogen compared to acyclic tertiary amines.[1]

-

Site B (Primary Amine): A terminal ethylamine group.[1] Typically highly basic (

in ethylamine), but its basicity is modulated by the proximity of the morpholine ring.

Protonation Scheme

In its dihydrochloride form, both nitrogens are protonated (

Figure 1: Stepwise dissociation of 2-Morpholinoethanamine. The morpholinium proton is more acidic and dissociates first.[1]

Thermodynamic Dissociation Constants

The following data aggregates experimentally determined pKa values from authoritative chemical databases.

Data Summary

| Parameter | Value (Source A) | Value (Source B) | Assignment |

| 4.84 | 4.06 | Deprotonation of Morpholine | |

| 9.45 | 9.15 | Deprotonation of Primary Amine | |

| Temperature | 25°C | 25°C | Standard State |

| Ionic Strength | Not specified | Not specified | Likely |

Source A: Compiled pKa Data (R. Williams, EPFL) [1].[1] Source B: ChemicalBook / Aggregated Supplier Data [2].[1]

Mechanistic Insight

Why is

Experimental Determination: Potentiometric Titration

For researchers needing to validate these values in a specific formulation buffer, the following Potentiometric Titration Protocol is the gold standard. This method is self-validating through the use of Gran plots or derivative analysis.[1]

Reagents & Setup

-

Analyte: 2-Morpholinoethanamine dihydrochloride (

purity).[1] -

Titrant: 0.1 M NaOH (standardized against KHP).

-

Background Electrolyte: 0.1 M KCl or NaCl (to maintain constant ionic strength).

-

Inert Gas: Argon or Nitrogen (to prevent carbonate formation from atmospheric

).[1]

Workflow Diagram

Figure 2: Standardized workflow for potentiometric determination of diamine pKa values.

Critical Control Points[4]

-

Ionic Strength (

): pKa values are dependent on -

Concentration: Use a sample concentration of at least

to ensure the buffering regions are distinct from the solvent background.[1] -

Hysteresis: If possible, perform a "back-titration" (acid into base) to confirm equilibrium values match the forward titration.[1]

Implications in Aqueous Solution

Speciation at Physiological pH (7.4)

Using the Henderson-Hasselbalch equation and the values

-

At pH 7.4:

-

The Morpholine nitrogen (

) is -

The Primary amine (

) is -

Dominant Species: Monocation (

) .[1]

-

This monocationic nature makes 2-Morpholinoethanamine highly soluble in water and prevents it from passively diffusing across lipid membranes as easily as the free base, which is relevant for lysosomal trapping mechanisms (lysosomotropism).

Buffering Capacity

The compound exhibits buffering capacity in two distinct regions:

-

Acidic Buffer: pH

(Centered at 4.84). -

Alkaline Buffer: pH

(Centered at 9.45). Note: It has poor buffering capacity at physiological pH (7.4).[1]

Applications in Drug Development

-

Lysosomotropism: The

profile allows the molecule to enter cells (partially) but become trapped in acidic organelles (lysosomes, pH ~4.5-5.[1]0) where the lower -

Linker Chemistry: The primary amine is a nucleophilic handle for conjugation (e.g., amide coupling), while the morpholine ring improves the water solubility of hydrophobic payloads.

References

-

Williams, R. (n.d.).[1] pKa Data Compiled by R. Williams. EPFL.[1] Retrieved March 6, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved March 6, 2026, from [Link]

Sources

Technical Guide: Physicochemical Profiling of 2-Morpholinoethanamine Dihydrochloride

The following technical guide provides an in-depth characterization of 2-Morpholinoethanamine Dihydrochloride , specifically addressing the physicochemical metrics of refractive index and density.

Focus: Refractive Index, Density, and Solid-State Characterization CAS: 41235-91-0 (Dihydrochloride) | CAS: 2038-03-1 (Free Base)[1]

Executive Summary

In drug development and organic synthesis, 2-Morpholinoethanamine Dihydrochloride serves as a critical linker moiety, particularly in the synthesis of lysosome-targeting chimeras and transition metal ligands.[1]

A frequent point of confusion in technical literature is the conflation of physical properties between the liquid free base and the solid dihydrochloride salt . This guide definitively separates these metrics to ensure experimental accuracy. While the refractive index (

Physicochemical Data Matrix

The following table consolidates the validated properties. Note the distinct phase difference: the "density" often cited in databases (approx. 0.99 g/mL) applies strictly to the free base, not the salt.

| Property | Free Base (Precursor) | Dihydrochloride Salt (Target) |

| CAS Number | 2038-03-1 | 41235-91-0 |

| Physical State | Liquid (Colorless to pale yellow) | Solid (Crystalline powder) |

| Refractive Index ( | 1.4760 – 1.4780 | N/A (Solid); See Solution Protocol |

| Density | 0.992 g/mL (at 25°C) | ~1.15 – 1.25 g/cm³ (True Crystal Density)* |

| Melting Point | 24°C | >200°C (Decomposes) |

| Solubility | Miscible in water, organic solvents | Highly soluble in water; insoluble in ether |

*Note: True crystal density for amine hydrochloride salts typically falls in the 1.1–1.3 g/cm³ range. Bulk density will be significantly lower (0.4–0.6 g/cm³) depending on particle size distribution.[1]

Technical Deep Dive: The Metrics Explained

Refractive Index ( )

For the Free Base , refractive index is a rapid, non-destructive purity check. A deviation of

For the Dihydrochloride Salt ,

Density[2]

-

Liquid Density (Free Base): Used for volumetric dosing in synthesis.

-

Solid Density (Salt): Critical for formulation (tablet/capsule volume).

-

Bulk Density: Mass of the powder divided by the volume it occupies (including inter-particle voids).

-

Tapped Density: The density after mechanical tapping settles the powder.

-

True Density: The density of the solid material itself, excluding all pores (measured via Helium Pycnometry).

-

Experimental Protocols

Protocol A: Refractive Index Purity Check (Free Base Precursor)

Objective: Verify purity of 4-(2-Aminoethyl)morpholine prior to salt formation.

-

Calibration: Equilibrate the Abbe refractometer to 20°C using a circulating water bath. Calibrate with HPLC-grade water (

).[1] -

Sample Prep: Ensure the free base is at room temperature. If stored cold, allow 30 mins to equilibrate to prevent condensation.

-

Measurement: Place 2-3 drops on the main prism. Close the secondary prism immediately to minimize air exposure (the amine is air-sensitive).

-

Reading: Align the crosshairs at the borderline. Record the temperature-corrected value.

-

Acceptance Criteria:

.

-

Protocol B: Determination of Solid Salt Density (Liquid Displacement)

Objective: Determine the true density of the dihydrochloride salt using a pycnometer when He-pycnometry is unavailable. Solvent Selection: Use n-Heptane or Toluene (The salt is insoluble in non-polar hydrocarbons).

-

Weighing: Weigh a clean, dry 10 mL pycnometer (

). -

Solvent Baseline: Fill with n-Heptane, equilibrate to 25°C, and weigh (

). Calculate solvent density ( -

Sample Addition: Empty and dry. Add ~1.0 g of 2-Morpholinoethanamine 2HCl (

).[1] -

Displacement: Fill the remaining volume with n-Heptane. Sonicate briefly to remove trapped air bubbles. Weigh (

). -

Calculation:

[1]

Synthesis & QC Workflow

The following diagram illustrates where these physical property checks fit into the synthesis and quality control lifecycle.

Figure 1: Quality Control Workflow distinguishing liquid-phase refractive index checks from solid-phase density characterization.

References

-

Sigma-Aldrich. 4-(2-Aminoethyl)morpholine Product Specification & COA. Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2038-03-1: 4-(2-Aminoethyl)morpholine. Retrieved from

-

ChemicalBook. 4-(2-Aminoethyl)morpholine Physical Properties and Safety Data. Retrieved from [1]

-

Fisher Scientific. Safety Data Sheet: 4-(2-Aminoethyl)morpholine. Retrieved from

Sources

Navigating the Nomenclature: A Comprehensive Guide to Synonyms for 2-Morpholinoethanamine Dihydrochloride in Chemical Catalogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and pharmaceutical development, precise communication is paramount. The accurate identification of a chemical entity is the foundation upon which reproducible and reliable scientific outcomes are built. However, the existence of multiple synonyms and cataloging conventions for a single compound can often introduce ambiguity. This guide provides a comprehensive overview of the nomenclature and synonyms for 2-Morpholinoethanamine dihydrochloride, a crucial building block in various scientific disciplines. As Senior Application Scientists, our goal is to provide not just a list of names, but a deeper understanding of the causality behind the nomenclature, ensuring clarity and confidence in your research and development endeavors.

The Duality of Identity: Free Base vs. Dihydrochloride Salt

At the core of understanding the synonyms for 2-Morpholinoethanamine dihydrochloride lies the distinction between the free base and its salt form. The majority of synonyms found in chemical catalogs and databases refer to the parent compound, the free base.

-

The Free Base: 4-(2-Aminoethyl)morpholine (CAS Number: 2038-03-1) is a versatile organic compound featuring a morpholine ring and an aminoethyl side chain.[1] Its primary amine group makes it a valuable nucleophile in a wide array of chemical reactions.[1]

-

The Dihydrochloride Salt: 2-Morpholinoethanamine dihydrochloride (CAS Number: 10024-84-7) is the hydrochloride salt of the aforementioned free base. It is formed by treating 4-(2-Aminoethyl)morpholine with two equivalents of hydrochloric acid. This process protonates the two basic nitrogen atoms in the molecule—the primary amine and the tertiary amine of the morpholine ring—resulting in a more stable, crystalline solid that is often more convenient to handle and store than the liquid free base.

It is a common and accepted practice in the chemical industry to list and search for the salt of a compound under the name of its free base. Consequently, a search for "4-(2-Aminoethyl)morpholine" in a supplier catalog will often yield both the free base and its various salt forms, including the dihydrochloride.

A Curated Compendium of Synonyms

The following tables provide a structured and comprehensive list of synonyms for both the free base and its dihydrochloride salt, compiled from an extensive review of chemical supplier catalogs, scientific databases, and regulatory documents.

Table 1: Synonyms for the Free Base - 4-(2-Aminoethyl)morpholine (CAS: 2038-03-1)

| Synonym Category | Synonym | Notes |

| IUPAC Name | 2-(Morpholin-4-yl)ethan-1-amine | The systematic name based on the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. |

| Common/Trivial Names | 4-(2-Aminoethyl)morpholine | The most widely used and recognized name in commercial and academic settings.[2][3][4][5] |

| 2-Morpholinoethylamine | A frequently used and accepted common name.[6] | |

| N-(2-Aminoethyl)morpholine | Emphasizes the substitution on the nitrogen atom of the morpholine ring.[4][5] | |

| 4-Morpholineethanamine | A variation that treats the ethylamine as the parent structure.[7] | |

| Supplier-Specific | Varies by catalog (e.g., may include purity) | Examples include "4-(2-Aminoethyl)morpholine, 99%" or other purity designations. |

| Other Variations | 1-Amino-2-morpholinoethane | Less common, but still encountered.[2] |

| 2-(4-Morpholinyl)ethylamine | A slight variation on the IUPAC-based name.[2] | |

| N-Aminoethylmorpholine | A shortened version of N-(2-Aminoethyl)morpholine.[2] |

Table 2: Nomenclature for the Dihydrochloride Salt (CAS: 10024-84-7)

| Name | Notes |

| 2-Morpholinoethanamine dihydrochloride | The primary name associated with CAS number 10024-84-7. |

| 4-(2-Aminoethyl)morpholine dihydrochloride | A widely used and descriptive name that clearly identifies the parent free base. |

| N-(2-Aminoethyl)morpholine dihydrochloride | An alternative based on a common synonym for the free base. |

| 2-(Morpholin-4-yl)ethanamine dihydrochloride | Derived from the IUPAC name of the free base. |

Visualizing the Chemical Identity

To further clarify the relationship between the free base and its dihydrochloride salt, the following diagrams illustrate their chemical structures.

Caption: Chemical structures of the free base and its dihydrochloride salt.

Experimental and Application Context

The choice of synonym often depends on the context of the work being performed. In synthetic organic chemistry, the IUPAC name or a common name like "4-(2-Aminoethyl)morpholine" is frequently used to describe the reactive free base.[8] In pharmaceutical development and formulation, where the stability and handling properties of the dihydrochloride salt are advantageous, the term "dihydrochloride" is explicitly added.

The applications of this chemical are diverse, influencing the terminology used in different fields:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[8]

-

Corrosion Inhibition: The compound is utilized in the formulation of corrosion inhibitors for metals.[1]

-

Polymer Chemistry: It can act as a curing agent for epoxy resins and a monomer in the synthesis of polyamides.[8]

Self-Validating Protocols: Ensuring Chemical Identity

To ensure the identity of the chemical, regardless of the synonym used for procurement, a self-validating system of analytical checks should be in place.

Step-by-Step Protocol for Identity Confirmation:

-

Documentation Review: Cross-reference the supplier's Certificate of Analysis (CoA) with the CAS number (2038-03-1 for the free base, 10024-84-7 for the dihydrochloride). Ensure the provided name, regardless of the synonym, corresponds to the correct CAS number.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra. The spectral data should be consistent with the expected structure. For the dihydrochloride salt, shifts in the signals corresponding to the protons near the nitrogen atoms will be observed compared to the free base.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic peaks for the functional groups present. For the dihydrochloride, broad peaks corresponding to the N-H stretches of the ammonium salts will be prominent.

-

-

Chromatographic Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Assess the purity of the compound. The retention time should be consistent with a reference standard if available.

-

-

Mass Spectrometry (MS): Determine the molecular weight of the compound. For the free base, the mass spectrum should show a molecular ion peak corresponding to its molecular weight (130.19 g/mol ).[7] For the dihydrochloride, the mass spectrum will typically show the mass of the free base cation.

Caption: Workflow for the verification of chemical identity.

By implementing this multi-faceted approach, researchers can confidently ascertain the identity and purity of 2-Morpholinoethanamine dihydrochloride, irrespective of the synonym used in the chemical catalog. This diligence is the cornerstone of robust and reproducible scientific inquiry.

References

-

PubChem. 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide dihydrochloride. National Center for Biotechnology Information. [Link]

-

LookChem. 4-(2-Aminoethyl)morpholine. [Link]

-

Watson International. 4-(2-Aminoethyl)morpholine CAS 2038-03-1. [Link]

-

The Good Scents Company. lime oil expressed terpeneless. [Link]

-

Watson International. N-(2-Aminoethyl)morpholine CAS 2038-03-1. [Link]

-

Watson International Ltd. N-(2-Aminoethyl)morpholine CAS 2038-03-1. [Link]

-

PubChem. 2-Morpholinoethylamine. National Center for Biotechnology Information. [Link]

Sources

- 1. CAS 2038-03-1: N-(2-Aminoethyl)morpholine | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. watson-int.com [watson-int.com]

- 4. watson-int.com [watson-int.com]

- 5. watsonnoke.com [watsonnoke.com]

- 6. 4-(2-Aminoethyl)morpholine | 2038-03-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

Methodological & Application

Application Note: Protocol for Neutralizing 2-Morpholinoethanamine Dihydrochloride to Free Base

Executive Summary

This application note details the protocol for converting 2-Morpholinoethanamine dihydrochloride (CAS: 3647-69-6 for salt; 2038-03-1 for free base) into its free base form.[1][2][3]

The conversion of this specific compound presents a unique challenge due to its high hydrophilicity and miscibility with water .[1][3][4] Standard neutralization-extraction protocols often result in low yields because the free base partitions poorly into organic solvents.[1][2][3] This guide provides two validated methodologies:

-

Method A (Salting-Out Extraction): Optimized for general laboratory scale-up using phase modification.[1][2][3]

-

Method B (Non-Aqueous Metathesis): A high-purity "dry" method recommended for water-sensitive downstream applications.[1][2][3]

Chemical Identity & Strategic Analysis

Successful isolation requires understanding the physicochemical properties of the target molecule.[3][4]

| Property | Value | Implication for Protocol |

| Formula | Diamine structure requires 2 equivalents of base.[1][2][3][5] | |

| Molecular Weight | 130.19 g/mol | Low MW contributes to volatility.[1][3][6] |

| Boiling Point | 205 °C (at 760 mmHg) | High BP allows solvent removal via rotary evaporation without significant product loss, but vacuum is required for distillation.[1][3] |

| Solubility | Miscible in | Critical: The free base loves water.[1] Simple extraction with ether will fail.[1][3] |

| pKa | Neutralization must exceed pH 10.0 (Target pH > 12) to ensure complete deprotonation of the primary amine.[1] |

The "Hydrophilic Trap"

2-Morpholinoethanamine contains both a morpholine ring (ether + secondary amine) and a primary ethylamine tail.[1][2][3] Upon neutralization, the molecule remains highly polar.[3]

-

The Problem: In a standard Water/Dichloromethane (DCM) mixture, a significant portion of the free base remains in the water layer.[4]

-

The Solution: We must exploit the Salting-Out Effect (Method A) or avoid water entirely (Method B).[1][2][3][4]

Experimental Protocols

Method A: Aqueous Neutralization with Salting-Out (General Use)

Best for: Large batches (>10g) where inorganic salt contamination must be removed via phase separation.[1][2][3][4]

Reagents:

-

Sodium Hydroxide (NaOH), 5M solution

-

Sodium Chloride (NaCl), solid

-

Dichloromethane (DCM) or Chloroform (

)[1][2][4] -

Anhydrous Sodium Sulfate (

)[1][2][4]

Procedure:

-

Dissolution: Dissolve the dihydrochloride salt in the minimum volume of distilled water required to obtain a clear solution (approx. 2-3 mL water per gram of salt).[1][3]

-

Basification: Place the solution in an ice bath (

). Slowly add 5M NaOH with stirring. -

Salting Out (Critical Step): Add solid NaCl to the basified solution until no more dissolves (saturation).

-

Extraction: Transfer to a separatory funnel. Extract with DCM (

vol of aqueous phase).[1][3] Repeat extraction 4 to 5 times . -

Drying: Combine organic layers and dry over anhydrous

for 30 minutes. -

Concentration: Filter off the desiccant.[1][3] Remove solvent via rotary evaporation at

(mild vacuum first, then full vacuum).

Method B: Non-Aqueous Methanolic Metathesis (High Purity)

Best for: High-purity requirements, small scales (<10g), or when the product must be strictly anhydrous.[1][2]

Reagents:

-

Sodium Methoxide (NaOMe), 25 wt% in Methanol OR Solid NaOMe

-

Diethyl Ether (optional, for precipitation)

Procedure:

-

Suspension: Suspend the dihydrochloride salt in anhydrous Methanol (5 mL per gram). The salt will likely not dissolve completely.[3][4]

-

Neutralization: Add 2.05 equivalents of Sodium Methoxide (NaOMe).

-

Reaction Time: Stir vigorously at Room Temperature (RT) for 30-60 minutes. Ensure the initial salt chunks are broken down.[1][3][4]

-

Filtration: Filter the mixture through a Celite pad or a sintered glass frit to remove the precipitated NaCl. Wash the cake with a small amount of cold methanol.[3]

-

Solvent Swap (Optional but Recommended): Evaporate the methanol to near dryness. Re-dissolve the residue in dry Diethyl Ether or DCM.[3][4]

-

Result: High-purity free base oil.

Purification & Quality Control

Since the free base is a high-boiling liquid (

Vacuum Distillation (Recommended for >99% Purity):

-

Setup: Short-path distillation apparatus.

-

Expected BP: At 5 mmHg, the boiling point will drop significantly (approx.

).[1][2][3] -

Storage: Store under Nitrogen or Argon at

. Amines absorb

QC Parameters:

-

1H NMR (

): Check for the disappearance of the broad ammonium protons (usually >8 ppm in salt) and appearance of the amine -

Silver Nitrate Test: Dissolve a drop in water/nitric acid and add

.[1][3]

Workflow Visualization

The following diagram illustrates the decision logic and workflow for both methods.

Figure 1: Decision tree and process flow for neutralizing 2-Morpholinoethanamine dihydrochloride.

Safety & Hazards (GHS)

-

2-Morpholinoethanamine (Free Base):

-

Dichloromethane (DCM):

References

-

PubChem. (2025).[1][3][11] 2-Morpholinoethanamine Compound Summary. National Library of Medicine.[1][3] Retrieved from [Link]

-

ResearchGate. (2015).[1][3] Discussions on Amine Salt Neutralization and Extraction. Retrieved from [Link]

-

Riemer, T. B., et al. (2025).[3] Switchable Hydrophilicity Amine Product Extraction. ACS Sustainable Chemistry & Engineering.[1][3] Retrieved from [Link][1][2][4]

Sources

- 1. lookchem.com [lookchem.com]

- 2. watson-int.com [watson-int.com]

- 3. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amine Extraction in the Laboratory [ns1.almerja.com]

- 5. 2-Morpholinoethylamine | C6H14N2O - BuyersGuideChem [buyersguidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. echemi.com [echemi.com]

- 8. 4-(2-Aminoethyl)morpholine CAS#: 2038-03-1 [m.chemicalbook.com]

- 9. 4-(2-Aminoethyl)morpholine | 2038-03-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. 2-Morpholinoethyl chloride hydrochloride(3647-69-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. 2-Morpholineethanamine | C6H14N2O | CID 4129318 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lysosome Targeting Using 2-Morpholinoethanamine Dihydrochloride

Introduction: The Lysosome as a Therapeutic Target

The lysosome, once viewed simply as the cell's waste disposal system, is now recognized as a critical signaling hub that governs cellular metabolism, homeostasis, and longevity.[1][2] These acidic organelles, with a pH maintained between 4.5 and 5.5, are rich in hydrolytic enzymes, making them central to processes like autophagy, nutrient sensing, and plasma membrane repair.[1][3][2] Consequently, lysosomal dysfunction is implicated in a wide array of human pathologies, including lysosomal storage diseases, neurodegenerative disorders, and cancer, rendering the lysosome a high-value target for therapeutic intervention and diagnostic imaging.[1]

Targeted delivery of therapeutic agents or molecular probes to the lysosome can enhance efficacy while minimizing off-target effects.[4][5][6] One of the most effective and straightforward strategies for achieving this is through the use of lysosomotropic compounds. These are typically lipophilic weak bases that can permeate cellular membranes in their neutral state and subsequently accumulate in the acidic environment of the lysosome through a process known as ion trapping.[7][8]

This guide provides a comprehensive overview and detailed protocols for using 2-Morpholinoethanamine dihydrochloride as a robust and efficient lysosome-targeting moiety. Its morpholine ring provides the necessary basicity for lysosomal accumulation, while the primary amine serves as a versatile chemical handle for conjugation to a wide variety of molecules, including fluorescent dyes, nanoparticles, and therapeutic small molecules.

Mechanism of 2-Morpholinoethanamine-Mediated Lysosomal Accumulation

The efficacy of 2-Morpholinoethanamine as a lysosome-targeting group is rooted in its physicochemical properties and the unique acidic environment of the lysosome. The morpholine moiety has a pKa that allows it to be largely uncharged at the physiological pH of the cytoplasm (~7.4), enabling it to freely diffuse across cellular and organellar membranes.

Upon entering the acidic lumen of the lysosome (pH 4.5-5.5), the morpholine nitrogen becomes protonated. This protonation confers a positive charge to the molecule, preventing it from diffusing back across the lysosomal membrane.[9] This "ion trapping" mechanism leads to a significant accumulation of the conjugated molecule within the lysosome, often reaching concentrations several hundred-fold higher than in the surrounding cytoplasm.

The overall lipophilicity (logP value) and charge of the final conjugate also play a crucial role in its ability to efficiently target the lysosome.[1][3] Therefore, empirical validation of lysosomal accumulation is essential for each new conjugate.

Caption: Mechanism of ion trapping for lysosomal targeting.

Protocol 1: Covalent Conjugation of 2-Morpholinoethanamine to Carboxylated Molecules

This protocol details the covalent conjugation of 2-Morpholinoethanamine to a molecule of interest (e.g., a fluorescent probe, a drug, or a nanoparticle) that possesses a carboxyl group, using the widely adopted EDC/Sulfo-NHS chemistry.[10] This two-step process minimizes self-conjugation of molecules that may contain both amines and carboxyls.[10]

Causality Behind Experimental Choices:

-

Two-Step Reaction: We first activate the carboxyl groups on the molecule of interest with EDC and Sulfo-NHS. Sulfo-NHS is used to create a more stable amine-reactive intermediate compared to using EDC alone, which is prone to rapid hydrolysis.[9] This allows for the removal of excess coupling reagents before adding the 2-Morpholinoethanamine, preventing unwanted side reactions.

-

Buffer Selection: A non-amine, non-carboxylate buffer like MES is used during the activation step to avoid competing reactions with the buffer components. The pH is maintained at ~6.0 for optimal EDC/Sulfo-NHS activation. The subsequent coupling step is performed at a slightly alkaline pH (7.2-8.5) to ensure the primary amine of 2-Morpholinoethanamine is deprotonated and thus maximally nucleophilic.[11]

-

Quenching: A quenching buffer containing a primary amine (e.g., Tris or ethanolamine) is used to cap any unreacted Sulfo-NHS esters, ensuring the stability of the final conjugate.

Materials:

-

Molecule of interest with a carboxyl group (-COOH).

-

2-Morpholinoethanamine dihydrochloride.

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

-

Sulfo-NHS (N-hydroxysulfosuccinimide).

-

Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.

-

Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.4.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5.

-

Purification system (e.g., dialysis cassettes with appropriate molecular weight cutoff (MWCO), size-exclusion chromatography, or spin desalting columns).

Step-by-Step Protocol:

-

Preparation of Molecule of Interest:

-

Dissolve the carboxyl-containing molecule in Activation Buffer to a final concentration of 1-10 mg/mL. If the molecule is stored in a buffer containing amines (like Tris), it must be exchanged into the Activation Buffer via dialysis or a desalting column.

-

-

Activation of Carboxyl Groups:

-

Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.

-

Add EDC and Sulfo-NHS to the solution of your molecule of interest. A 5 to 10-fold molar excess of EDC and Sulfo-NHS over the carboxyl groups is a good starting point for optimization.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Activation Reagents (Crucial for Two-Step Process):

-

Purify the activated molecule to remove excess EDC and Sulfo-NHS. For proteins or large molecules, a desalting column or dialysis against the Coupling Buffer is effective. This step is critical to prevent EDC from reacting with the amine of 2-Morpholinoethanamine.

-

-

Conjugation with 2-Morpholinoethanamine:

-

Dissolve 2-Morpholinoethanamine dihydrochloride in the Coupling Buffer.

-

Add a 20 to 50-fold molar excess of 2-Morpholinoethanamine to the activated molecule solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature to deactivate any remaining active esters.

-

-

Purification of the Final Conjugate:

-

Remove excess 2-Morpholinoethanamine and quenching reagents by extensive dialysis against PBS or using an appropriate size-exclusion chromatography column.

-

-

Characterization and Storage:

-

Characterize the conjugate to confirm successful labeling (e.g., via mass spectrometry for small molecules or UV-Vis spectroscopy if the label is chromophoric).

-

Store the final conjugate in a suitable buffer at 4°C or -20°C.

-

Caption: Workflow for conjugating 2-Morpholinoethanamine.

Protocol 2: Validation of Lysosomal Targeting via Confocal Microscopy

The most direct method to confirm lysosomal accumulation is through fluorescence microscopy, by co-localizing your fluorescently-labeled conjugate with a known lysosomal marker.[12] LysoTracker™ dyes are fluorescent acidotropic probes that are widely used for this purpose.[3][4][8][13]

Materials:

-

Cells cultured on glass-bottom dishes or coverslips.

-

Your fluorescently-labeled 2-Morpholinoethanamine conjugate.

-

LysoTracker™ Red DND-99 or LysoTracker™ Green DND-26.

-

Hoechst 33342 for nuclear counterstaining.

-

Live-cell imaging medium.

-

Confocal microscope.

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed cells on a glass-bottom dish at a density that will result in 50-70% confluency at the time of imaging.

-

-

Labeling with Your Conjugate:

-

Dilute your fluorescent conjugate in pre-warmed cell culture medium to the desired final concentration (typically in the range of 100 nM to 5 µM, optimization required).

-

Remove the old medium from the cells and add the medium containing your conjugate.

-

Incubate for the desired time (e.g., 1-4 hours) at 37°C and 5% CO₂.

-

-

Co-labeling with LysoTracker™:

-

During the last 30-60 minutes of the incubation with your conjugate, add LysoTracker™ to the medium at a final concentration of 50-75 nM.[8]

-

(Optional) During the last 10-15 minutes, add Hoechst 33342 for nuclear staining.

-

-

Washing and Imaging:

-

Aspirate the labeling medium and wash the cells twice with pre-warmed live-cell imaging medium (e.g., phenol red-free medium).

-

Add fresh imaging medium to the cells.

-

Image the cells immediately using a confocal microscope with appropriate laser lines and emission filters for your conjugate, LysoTracker™, and Hoechst.

-

-

Data Analysis:

-

Qualitatively assess the overlap between the fluorescence signal of your conjugate and the LysoTracker™ signal. A high degree of overlap, appearing as yellow in a merged red/green image, indicates successful lysosomal localization.

-

For quantitative analysis, use image analysis software (e.g., Fiji/ImageJ) to calculate a colocalization coefficient, such as Pearson's Correlation Coefficient (PCC). A PCC value above 0.8 is generally considered strong colocalization.

-

Protocol 3: Confirmation of Specificity via Competitive Inhibition Assay

To demonstrate that the accumulation of your conjugate is due to the specific ion-trapping mechanism and not non-specific uptake, a competitive inhibition assay can be performed. This involves pre-treating the cells with a known lysosomotropic agent, such as chloroquine or ammonium chloride (NH₄Cl), which will disrupt the lysosomal pH gradient and compete for accumulation.[7][13]

Materials:

-

Cells cultured in a multi-well plate (e.g., 96-well black, clear-bottom plate for fluorescence plate reader).

-

Your fluorescently-labeled 2-Morpholinoethanamine conjugate.

-

Chloroquine or Ammonium Chloride (NH₄Cl).

-

Fluorescence plate reader or high-content imager.

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate and grow to ~80-90% confluency.

-

-

Pre-treatment with Inhibitor:

-

Prepare a series of dilutions of chloroquine (e.g., 0-100 µM) or NH₄Cl (e.g., 0-50 mM) in cell culture medium.

-

Remove the old medium and add the inhibitor-containing medium to the appropriate wells. Include a "no inhibitor" control.

-

Incubate for 30-60 minutes at 37°C.

-

-

Labeling with Your Conjugate:

-

Add your fluorescent conjugate to each well at a fixed, pre-determined concentration.

-

Incubate for an additional 1-4 hours at 37°C.

-

-

Washing and Measurement:

-

Aspirate the medium and wash the cells 2-3 times with PBS to remove extracellular conjugate.

-

Add a final volume of PBS or a suitable imaging buffer to each well.

-

Measure the intracellular fluorescence intensity using a fluorescence plate reader. Alternatively, use a high-content imager to quantify the fluorescence on a per-cell basis.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the inhibitor concentration. A dose-dependent decrease in the fluorescence signal in the presence of the inhibitor indicates that your conjugate accumulates via a mechanism shared with known lysosomotropic agents, confirming specific lysosomal targeting.[7][13]

-

Advanced Validation Protocols

For a more in-depth characterization of the effects of your conjugate on lysosomal function, the following assays can be employed.

Measuring Lysosomal pH using LysoSensor™ Yellow/Blue

It is important to determine if the accumulation of your conjugate alters the lysosomal pH. LysoSensor™ Yellow/Blue is a ratiometric probe that can be used to measure lysosomal pH quantitatively.[1][14] The dye exhibits a pH-dependent shift in its fluorescence emission, allowing for the calculation of a fluorescence ratio that corresponds to a specific pH value, determined via a calibration curve.[1][7][14]

-

Protocol Summary: Cells are treated with the 2-Morpholinoethanamine conjugate, then loaded with LysoSensor™ Yellow/Blue (e.g., 5 µM for 5 minutes).[14] Fluorescence is measured at two emission wavelengths (e.g., 440 nm and 540 nm) and the ratio is calculated.[1] A calibration curve is generated by treating cells with buffers of known pH in the presence of ionophores like nigericin and monensin.[15]

Assessing Lysosomal Enzyme Activity with SiR-Lysosome

To ensure that the targeting moiety does not impair the function of lysosomal enzymes, an activity assay for a key hydrolase like Cathepsin D can be performed. SiR-Lysosome is a cell-permeable probe that becomes fluorescent upon binding to active Cathepsin D, providing a direct readout of enzyme activity in live cells.[13][16][17]

-

Protocol Summary: Cells are co-incubated with the 2-Morpholinoethanamine conjugate and SiR-Lysosome (e.g., 1 µM for 30-60 minutes).[13] The fluorescence intensity of the SiR probe is then measured via microscopy or flow cytometry. A significant decrease in SiR fluorescence in the presence of your conjugate might indicate an adverse effect on lysosomal enzyme function.

Data Presentation and Interpretation

| Assay | Parameter Measured | Expected Result for Successful Targeting | Potential Pitfall |

| Confocal Microscopy | Co-localization with LysoTracker™ | High Pearson's Correlation Coefficient (>0.8) with LysoTracker™ signal. | Signal in other acidic compartments (e.g., late endosomes). |

| Competitive Inhibition | Intracellular Fluorescence | Dose-dependent decrease in fluorescence with increasing chloroquine/NH₄Cl concentration. | Non-specific uptake mechanisms not affected by pH gradient disruption. |

| LysoSensor™ Assay | Ratiometric pH Measurement | No significant change in lysosomal pH compared to control cells. | High concentrations of the conjugate may buffer the lysosome, altering its pH. |

| SiR-Lysosome Assay | Active Cathepsin D Levels | No significant change in SiR-Lysosome fluorescence compared to control cells. | The conjugate may directly inhibit Cathepsin D or disrupt lysosomal function. |

References

-

Albrecht, L., Tejeda, N., De Robertis, E. M. (2020). Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. STAR Protocols. Available at: [Link]

-

Hać, A., Pierzynowska, K., Herman-Antosiewicz, A. pH Measurements Using LysoSensor Yellow/Blue. Bio-protocol. Available at: [Link]

-

Evotec. Lysosomal Trapping (Lysosomotropism) Assay. Available at: [Link]

-

Gao, Y., et al. (2025). Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group. MDPI. Available at: [Link]

- Xu, H., & Ren, D. (2015). Lysosomal physiology. Annual review of physiology.

-

Tang, Q., et al. (2021). LysoTracker staining. Bio-protocol. Available at: [Link]

-

Cytoskeleton, Inc. SiR-Lysosome Kit. Available at: [Link]

-

De Vetta, M., et al. (2022). Pitfalls in methods to study colocalization of nanoparticles in mouse macrophage lysosomes. RSC Advances. Available at: [Link]

-

Ghosh, S., et al. (2021). A lysosome-targeted drug delivery system based on sorbitol backbone towards efficient cancer therapy. Organic & Biomolecular Chemistry. Available at: [Link]

-

Ghosh, S., et al. (2021). A Lysosome - Targeted Drug Delivery System Based on Sorbitol Backbone towards Efficient Cancer Therapy. Request PDF on ResearchGate. Available at: [Link]

-

Creative Biolabs. Lysosome Targeting Module Development Service. Available at: [Link]

- Platt, F. M., Boland, B., & van der Spoel, A. C. (2012). Lysosomal storage disorders: The cellular impact of lysosomal dysfunction. The Journal of cell biology.

-

Kim, D., et al. (2025). Synthesis and characterizations of lysosome-targeting morpholine-porphyrin fluorescent probes. Journal of Photochemistry and Photobiology B: Biology. Available at: [Link]

-

RayBiotech. Cathepsin D Activity Assay Kit (Fluorometric). Available at: [Link]

-

Cytoskeleton, Inc. SiR-Lysosome Kit. Available at: [Link]

-

Frontiers. Morpholinyl silicon phthalocyanine nanoparticles with lysosome cell death and two-photon imaging functions for in vitro photodynamic therapy of cancer cells. Available at: [Link]

-

Interchim. NHS / sulfo-NHS. Available at: [Link]

-

Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available at: [Link]

Sources

- 1. protocols.io [protocols.io]

- 2. raybiotech.com [raybiotech.com]

- 3. biorxiv.org [biorxiv.org]

- 4. LysoTracker | AAT Bioquest [aatbio.com]

- 5. Pitfalls in methods to study colocalization of nanoparticles in mouse macrophage lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. bio-protocol.org [bio-protocol.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 11. benchchem.com [benchchem.com]

- 12. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 13. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Dual-emission ratiometric measurement of lysosomal pH using LysoSensor™ Yellow/Blue dextran. | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. cytoskeleton.com [cytoskeleton.com]

Application Note: Preparation of 2-Morpholinoethanamine Buffers for Biological Assays

Executive Summary & Scientific Rationale

2-Morpholinoethanamine (CAS: 2038-03-1), also known as 4-(2-Aminoethyl)morpholine, is a specialized diamine often utilized in organic synthesis, ligand design, and specific biological buffering applications requiring an alkaline environment.[1][2] Unlike the ubiquitous Good's buffers MES (pH 5.5–6.7) or MOPS (pH 6.5–7.9), 2-Morpholinoethanamine possesses a primary amine with a pKa of approximately 9.15 (at 25°C), making it an effective buffering agent in the pH 8.2 – 10.2 range.

This guide provides a standardized protocol for preparing 2-Morpholinoethanamine buffers. It addresses the critical need for precision in alkaline assays where common buffers like Tris or Glycine may exhibit undesirable temperature sensitivity or metal coordination interference.

Critical Acronym Warning

STOP & VERIFY: Do NOT confuse 2-Morpholinoethanamine with:

MEA (Cysteamine/2-Mercaptoethylamine): A reducing agent. [2] * MEA (Monoethanolamine): A common base/scrubber. [2] * MES: An acidic morpholine buffer.

[2][3] Ensure your reagent bottle matches CAS 2038-03-1 before proceeding.[2]

Chemical Competency & Properties

Understanding the physicochemical profile is essential for assay reproducibility.

| Property | Value / Description |

| IUPAC Name | 2-Morpholin-4-ylethanamine |

| CAS Number | 2038-03-1 |

| Molecular Weight | 130.19 g/mol |

| Physical State | Liquid (at RT), Colorless to pale yellow |

| pKa values (25°C) | pK₁ ≈ 4.06 (Morpholine N), pK₂ ≈ 9.15 (Primary Amine) |

| Buffering Range | pH 8.2 – 10.2 |

| Density | 0.992 g/mL |

| Solubility | Miscible with water, methanol, chloroform |

| Hazards | Corrosive (Skin Corr.[2][4][5][6] 1B) , Acute Toxicity (Oral) |

Mechanistic Insight: Buffering Action

The buffering capacity is derived from the primary ethylamine group. At physiological pH (7.4), the molecule is doubly protonated. As pH increases towards 9.0, the primary amine deprotonates.

-

Dominant Species at pH 9.0: Monoprotonated cation (Morpholine N uncharged, Ethylamine N protonated).

-

Metal Chelation: The morpholine nitrogen and the primary amine nitrogen can form stable 5-membered chelate rings with transition metals (e.g., Ni²⁺, Cu²⁺). Avoid this buffer in metal-dependent enzyme assays unless metal scavenging is the intended effect. [2]

Visual Workflow: Buffer Preparation Logic

Figure 1: Step-by-step workflow for the preparation of 2-Morpholinoethanamine buffer, emphasizing safety and titration order.

Protocol: Preparation of 1.0 M Stock Solution (pH 9.0)

Target: 100 mL of 1.0 M 2-Morpholinoethanamine Buffer, pH 9.0. Storage: 4°C, protected from light.

Materials Required[2][3][7][8][9][10][11][12][13][14]

-

Hydrochloric Acid (HCl), 6N (for pH adjustment).

-

Milli-Q Water (18.2 MΩ[2]·cm).

-

Calibrated pH Meter.

-

Fume Hood (Mandatory due to corrosive vapors).